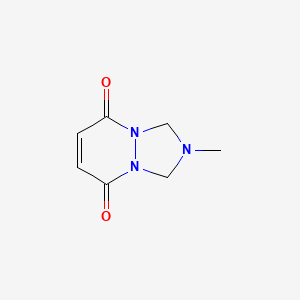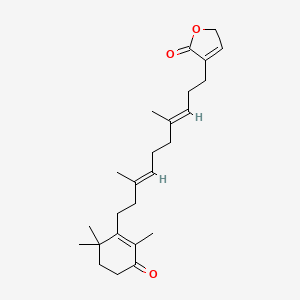
Isodehydroluffariellolide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isodehydroluffariellolide is a bioactive sesterterpene compound isolated from marine sponges, particularly from the genus Hyrtios . This compound has garnered significant interest due to its unique structural features and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isodehydroluffariellolide typically involves the extraction from marine sponges. The process includes the fractionation of the dichloromethane extract of the sponge Hyrtios erectus . The isolation process employs various chromatographic techniques to purify the compound.
Industrial Production Methods
Currently, there are no large-scale industrial production methods for this compound. The compound is primarily obtained through natural extraction from marine sponges, which limits its availability and scalability.
Chemical Reactions Analysis
Types of Reactions
Isodehydroluffariellolide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include:
Oxidizing agents: Such as potassium permanganate and chromium trioxide.
Reducing agents: Such as lithium aluminum hydride and sodium borohydride.
Substitution reagents: Such as halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with potentially different biological activities.
Scientific Research Applications
Chemistry: The compound’s unique structure makes it a subject of interest for synthetic chemists aiming to develop new synthetic methodologies.
Biology: It has shown potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: Its bioactive properties make it a candidate for use in the development of new pharmaceuticals and other bioactive products.
Mechanism of Action
The mechanism of action of isodehydroluffariellolide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by modulating cellular signaling pathways, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells . Further research is needed to fully elucidate the molecular targets and pathways involved.
Comparison with Similar Compounds
Isodehydroluffariellolide is structurally similar to other sesterterpenes isolated from marine sponges, such as homofascaplysin A and fascaplysin . it is unique in its specific structural features and biological activities. The comparison with similar compounds highlights its potential as a unique bioactive molecule with distinct properties.
List of Similar Compounds
- Homofascaplysin A
- Fascaplysin
- Other sesterterpenes from the genus Hyrtios
Properties
CAS No. |
132911-45-6 |
|---|---|
Molecular Formula |
C25H36O3 |
Molecular Weight |
384.6 g/mol |
IUPAC Name |
4-[(3E,7E)-4,8-dimethyl-10-(2,6,6-trimethyl-3-oxocyclohexen-1-yl)deca-3,7-dienyl]-2H-furan-5-one |
InChI |
InChI=1S/C25H36O3/c1-18(10-7-11-21-15-17-28-24(21)27)8-6-9-19(2)12-13-22-20(3)23(26)14-16-25(22,4)5/h9-10,15H,6-8,11-14,16-17H2,1-5H3/b18-10+,19-9+ |
InChI Key |
PRRMUPFGQLWFJH-IWJUANJQSA-N |
Isomeric SMILES |
CC1=C(C(CCC1=O)(C)C)CC/C(=C/CC/C(=C/CCC2=CCOC2=O)/C)/C |
Canonical SMILES |
CC1=C(C(CCC1=O)(C)C)CCC(=CCCC(=CCCC2=CCOC2=O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![13-phenyl-8-oxa-12-thia-1,10-diazatetracyclo[7.7.0.02,7.011,15]hexadeca-2,4,6,9,11(15),13-hexaen-16-one](/img/structure/B12713276.png)
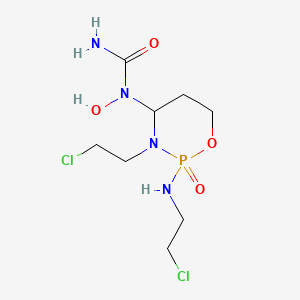
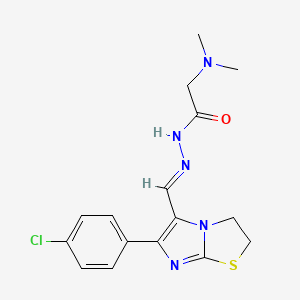

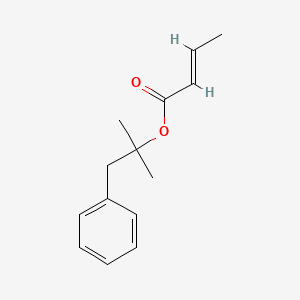

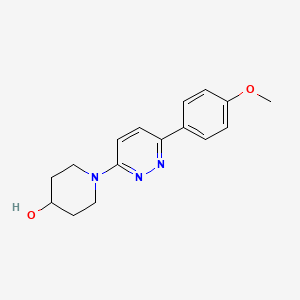
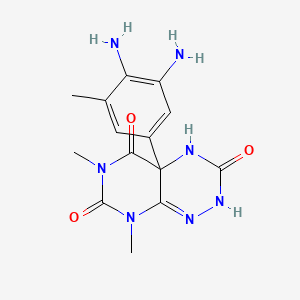

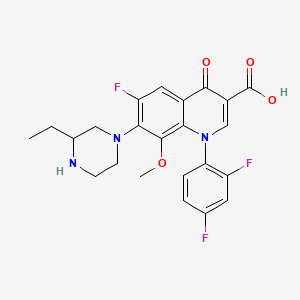
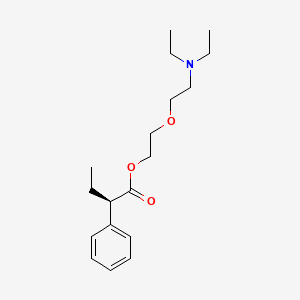
![4-amino-5-chloro-N-[[4-[(4-cyanophenyl)methyl]morpholin-2-yl]methyl]-2-methoxybenzamide;(E)-but-2-enedioic acid](/img/structure/B12713357.png)
